REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:11][CH2:10][N:9](CC2C=CC=CC=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2].Cl>CO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1([CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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11.8 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1(CCN(CC1)CC1=CC=CC=C1)CC1=CC=CC=C1
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
(7 bar, 70° C.)
|
Type
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CUSTOM
|
Details
|
for 15 h
|
Duration
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15 h
|
Type
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FILTRATION
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Details
|
The catalyst is filtered off
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Type
|
CUSTOM
|
Details
|
the solvent evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCNCC1)CC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |